Cas no 386715-49-7 (1-(3,5-Dichlorophenyl)propane-1,2-dione)

1-(3,5-Dichlorophenyl)propane-1,2-dione is a specialized organic compound featuring a dichlorophenyl moiety linked to a diketone functional group. This structure imparts reactivity useful in synthetic organic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. The presence of electron-withdrawing chlorine substituents enhances its electrophilic character, facilitating nucleophilic addition and condensation reactions. Its high purity and stability under controlled conditions make it a reliable reagent for precise synthetic applications. Researchers value this compound for its consistent performance in constructing complex molecular frameworks, contributing to advancements in medicinal and materials chemistry. Proper handling and storage are recommended due to its potential sensitivity to moisture and light.
1-(3,5-Dichlorophenyl)propane-1,2-dione structure
386715-49-7 structure
Product Name:1-(3,5-Dichlorophenyl)propane-1,2-dione
CAS No:386715-49-7
MF:C9H6Cl2O2
MW:217.0487408638
CID:298683
PubChem ID:2736071
Update Time:2025-10-30

1-(3,5-Dichlorophenyl)propane-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanedione,1-(3,5-dichlorophenyl)-
    • 1-(3,5-Dichlorophenyl)-1,2-propandione
    • 1-(3,5-Dichlorophenyl)propane-1,2-dione
    • AC1MC4RF
    • Ambpe2000624
    • CTK4I0312
    • MolPort-000-159-420
    • SBB095355
    • SureCN6502193
    • 386715-49-7
    • DTXSID00371106
    • AKOS015848943
    • SCHEMBL6502193
    • MFCD01941316
    • CS-0363450
    • DB-258742
    • MDL: MFCD01941316
    • Inchi: 1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3
    • InChI Key: WWMMJQWHEMLODX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C(C(C)=O)=O)C=1)Cl

Computed Properties

  • Exact Mass: 215.97400
  • Monoisotopic Mass: 215.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14000
  • LogP: 2.76510

1-(3,5-Dichlorophenyl)propane-1,2-dione Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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Additional information on 1-(3,5-Dichlorophenyl)propane-1,2-dione

Introduction to 1-(3,5-Dichlorophenyl)propane-1,2-dione (CAS No. 386715-49-7) and Its Emerging Applications in Chemical Biology

The compound 1-(3,5-Dichlorophenyl)propane-1,2-dione, identified by the CAS number 386715-49-7, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone derivative has garnered considerable attention due to its unique structural properties and versatile reactivity, making it a valuable scaffold for the development of novel bioactive molecules. The presence of both chlorine substituents and a dione moiety in its structure imparts distinct electronic and steric characteristics, which are leveraged in various synthetic and biological applications.

Recent studies have highlighted the compound's potential as an intermediate in the synthesis of pharmacologically relevant molecules. Its dichlorophenyl group enhances lipophilicity, facilitating membrane permeability, while the dione core serves as a versatile handle for further functionalization. This dual functionality has been exploited in the design of inhibitors targeting enzyme-catalyzed reactions, particularly those involving oxidative stress and inflammation pathways. The compound's ability to undergo selective modifications has opened doors for its incorporation into drug candidates aimed at modulating cellular signaling networks.

In the context of medicinal chemistry, 1-(3,5-Dichlorophenyl)propane-1,2-dione (CAS No. 386715-49-7) has been investigated for its role in developing small-molecule probes that interact with biological macromolecules. Its structural motif is reminiscent of natural products known for their immunomodulatory effects, suggesting potential applications in immunotherapy. Researchers have demonstrated its utility in generating derivatives that exhibit inhibitory activity against key enzymes implicated in autoimmune diseases. The dichlorophenyl ring's aromaticity contributes to stable binding interactions with protein targets, enhancing the compound's bioavailability and therapeutic efficacy.

The synthesis of 1-(3,5-Dichlorophenyl)propane-1,2-dione involves multi-step organic transformations that highlight its synthetic accessibility. Advanced catalytic methods have been employed to optimize yield and purity, ensuring scalability for industrial applications. The compound's reactivity with nucleophiles allows for the introduction of diverse functional groups, enabling the creation of libraries of derivatives for high-throughput screening. This flexibility has made it a cornerstone in fragment-based drug design approaches, where small molecular fragments are iteratively modified to improve binding affinity to biological targets.

Emerging research indicates that 1-(3,5-Dichlorophenyl)propane-1,2-dione (CAS No. 386715-49-7) may also play a role in materials science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions has been explored for use in catalysis and sensing technologies. The electron-withdrawing nature of the dione group enhances coordination interactions with transition metals, facilitating catalytic cycles that are otherwise challenging to achieve with simpler ketones. Such findings underscore the compound's broad utility across multiple scientific disciplines.

The future prospects of 1-(3,5-Dichlorophenyl)propane-1,2-dione are promising, with ongoing investigations focusing on expanding its pharmacological applications. Collaborative efforts between academia and industry are driving innovative approaches to harness its potential in treating complex diseases such as neurodegeneration and cancer. By leveraging computational modeling and artificial intelligence-assisted drug discovery platforms, researchers aim to accelerate the identification of novel derivatives with enhanced therapeutic profiles.

In summary, 1-(3,5-Dichlorophenyl)propane-1,2-dione (CAS No. 386715-49-7) stands as a testament to the ingenuity of modern chemical biology research. Its unique structural features and functional versatility make it an indispensable tool for scientists striving to develop next-generation therapeutics. As our understanding of molecular interactions deepens,this compound will undoubtedly continue to inspire breakthroughs that reshape therapeutic strategies across medicine and beyond.

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